molecular formula C8H7ClO3S B1456149 5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione CAS No. 1353878-07-5

5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione

Cat. No. B1456149
M. Wt: 218.66 g/mol
InChI Key: RKSPUXNPAQVIRM-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione is a chemical compound with the CAS number 1353878-07-5 . It is also known as Furocoumarin.


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfone .

Scientific Research Applications

Fused Tetracyclic Quinoxalines Synthesis

The compound 5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione has been utilized in the synthesis of fused tetracyclic quinoxalines. The condensation of related compounds with o-hydroxyphenylglyoxylic acid, isatin, and benzothiophen-2,3-dione in polyphosphoric acid leads to the formation of tetracycles. The process involves forming isomeric products from unsymmetrical diamines and entails methods for assigning specific structures to these products (Deady & Kaye, 1997).

Anomalous Reaction Pathways

In a study detailing anomalous reaction pathways, the compound participated in the synthesis of 8-chloro-1,5-dihydro-5-hydroxy-1-phenyl-2H-1,5-benzodiazepine-2,4(3H)-dione. During this synthesis, a related compound, 3,5-dichloro-2-nitroanisole, reacted with aniline, leading to the formation of 5-chloro-3-hydroxy-2-nitrodiphenylamine through the cleavage of the ether linkage (Ried & Sell, 1980).

Crystal Structure Analysis

The compound has also been part of studies involving crystal structure analysis. In one study, different molecular forms were crystallized, resulting from proton migration, influencing the central molecular fragment's conformation and assembly mode in the crystal. The study provided insights into the structural variability and interactions within such compounds (Kravtsov et al., 2012).

Reactivity and Synthesis of Cyclic Compounds

Research has also delved into the reactivity of related compounds, like 3-Chloro-3-cyclobutene-1,2-dione, which reacts with dienes to afford specific cyclic compounds. This reaction pathway involves Diels-Alder adduct formation and subsequent elimination processes, contributing to the synthesis of complex cyclic structures (Schmidt & Künz, 1991).

properties

IUPAC Name

5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSPUXNPAQVIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1(=O)=O)C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193801
Record name Benzo[b]thiophene-3-ol, 5-chloro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione

CAS RN

1353878-07-5
Record name Benzo[b]thiophene-3-ol, 5-chloro-2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-ol, 5-chloro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione
Reactant of Route 2
5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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